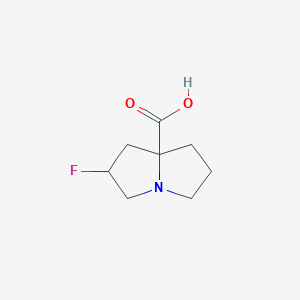
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid is a fluorinated heterocyclic compound It features a pyrrolizine ring system, which is a bicyclic structure consisting of a pyrrolidine ring fused to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid involves several steps. One method includes the formation of a fluorotertiary carbon chiral center and an azaquaternary carbon chiral center. The process is characterized by simple operations, mild reaction conditions, and short reaction times, resulting in high yield and chiral purity .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing reaction time and complexity. The process typically involves the use of advanced techniques such as chiral chromatography and ozonation .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
- (2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanol
Uniqueness
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid is unique due to its specific fluorine substitution and the presence of a carboxylic acid group.
Propriétés
Formule moléculaire |
C8H12FNO2 |
|---|---|
Poids moléculaire |
173.18 g/mol |
Nom IUPAC |
2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid |
InChI |
InChI=1S/C8H12FNO2/c9-6-4-8(7(11)12)2-1-3-10(8)5-6/h6H,1-5H2,(H,11,12) |
Clé InChI |
NNYSGPFPTKADCD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(CN2C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















